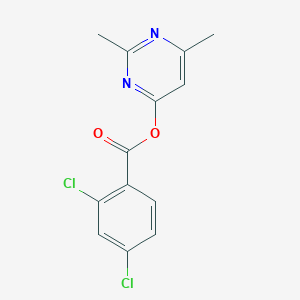

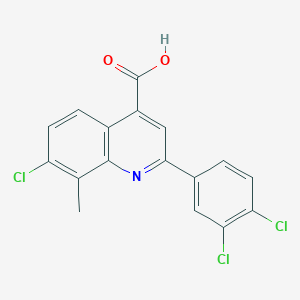

![molecular formula C7H4N4 B2499937 [1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile CAS No. 1019024-64-6](/img/structure/B2499937.png)

[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and agriculture. The core structure of this compound consists of a triazole ring fused to a pyridine ring, with a carbonitrile group attached to the sixth position.

Synthesis Analysis

The synthesis of [1,2,4]Triazolo[4,3-a]pyridine derivatives has been achieved through various methods. One efficient approach is a three-component one-pot synthesis involving 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes, facilitated by NaOH in ethanol under heating or ultrasonic irradiation, which yields the desired products with good selectivity and operational simplicity . Another method involves a palladium-catalyzed monoarylation of hydrazides followed by dehydration under microwave irradiation, which allows for the introduction of various substituents at the 3-position of the triazolopyridine core .

Molecular Structure Analysis

The molecular structures of the synthesized [1,2,4]Triazolo[4,3-a]pyridine derivatives are typically confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and MS spectra. In some cases, single-crystal X-ray diffraction is employed to determine the precise arrangement of atoms within the crystal lattice of the compound .

Chemical Reactions Analysis

The [1,2,4]Triazolo[4,3-a]pyridine core can undergo various chemical reactions, which are essential for the modification and functionalization of the molecule. For instance, the herbicidal activity of certain derivatives has been enhanced by introducing a chloro group and a propylphenyl substituent, indicating that specific functional groups can significantly influence the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and reactivity. These properties are crucial for the practical application of these compounds, whether in the development of new pharmaceuticals or as herbicides with a broad spectrum of activity against various weeds .

科学的研究の応用

Synthesis and Chemical Characterization

- Ranjbar-Karimi et al. (2010) demonstrated the synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles using a three-component condensation method. This synthesis involves aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol, and the products were characterized by various spectroscopic methods (Ranjbar‐Karimi et al., 2010).

Microwave Assisted Synthesis

- Divate and Dhongade-Desai (2014) reported the microwave-assisted synthesis of 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3a]pyrimidine-6-carbonitrile derivatives, highlighting an efficient and green synthetic method with high yield (Divate & Dhongade-Desai, 2014).

Synthesis with Ultrasonic Irradiation

- Ablajan et al. (2012) synthesized a series of novel 5-amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles using ultrasonic irradiation, showcasing a method with short reaction times, good yields, and operational simplicity (Ablajan et al., 2012).

X-ray Structural Analysis

- El-Kurdi et al. (2021) synthesized triazolopyridines and performed X-ray diffraction for structural characterization, contributing to the understanding of the molecular structure of these compounds (El-Kurdi et al., 2021).

Novel Heterocyclic System Synthesis

- Paronikyan et al. (2020) developed a new effective synthesis for pyrano[3,4-c]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyridines, representing a new fused heterocyclic system (Paronikyan et al., 2020).

Antimicrobial Properties

- Elgemeie et al. (2017) synthesized novel pyridones with [1,2,4]triazolo[4,3-a]pyridine structure and evaluated their antimicrobial properties, indicating the potential biological applications of these compounds (Elgemeie et al., 2017).

Bio-medicinal Chemistry

- Gandikota et al. (2017) focused on the synthesis of amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine, noting their significance in bio-medicinal chemistry due to various biological activities like antimicrobial, antiviral, and anticancer properties (Gandikota et al., 2017).

Green Synthetic Methods

- Dandia et al. (2007) developed a clean and environmentally benign synthesis of 1,2,4-triazolo[4,3-a]pyrimidines in aqueous medium, showcasing a sustainable approach in chemical synthesis (Dandia et al., 2007).

Catalytic Synthesis

- Reichelt et al. (2010) described a palladium-catalyzed method for synthesizing [1,2,4]triazolo[4,3-a]pyridines, providing an efficient and convenient synthetic route (Reichelt et al., 2010).

将来の方向性

The future directions for “[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile” and its derivatives could involve further exploration of their antimicrobial properties . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, future research could focus on synthesizing new derivatives with these subunits to investigate their antimicrobial properties .

作用機序

Target of Action

Similar compounds have been found to inhibit c-met and vegfr-2 kinases , which play crucial roles in cell growth and angiogenesis, respectively.

Mode of Action

It’s suggested that similar compounds interact with their targets (c-met and vegfr-2 kinases) by binding to the active site, inhibiting their activity .

Biochemical Pathways

Inhibition of c-met and vegfr-2 kinases can affect multiple pathways, including the pi3k/akt/mtor pathway, which regulates cell growth and survival, and the mapk pathway, which controls cell proliferation .

Pharmacokinetics

Similar compounds have shown excellent in vitro metabolic stability .

Result of Action

Similar compounds have shown to inhibit the growth of various cancer cell lines .

Action Environment

Similar compounds have shown to be stable under various conditions .

特性

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-6-1-2-7-10-9-5-11(7)4-6/h1-2,4-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBFVMLRMGKYEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=CN2C=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

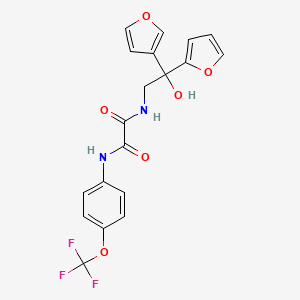

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2499857.png)

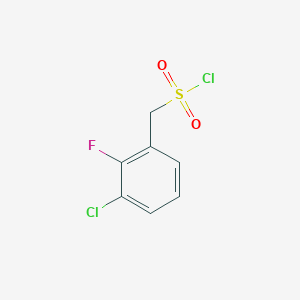

![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2499860.png)

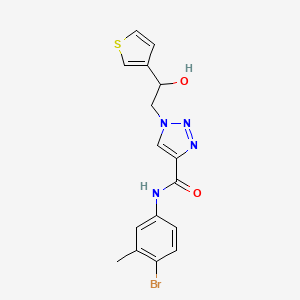

![2-[(5-chloropyridin-2-yl)amino]-N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2499866.png)

![Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499870.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2499872.png)

![4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2499873.png)